molecular formula C24H32N2O3S B12445388 N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12445388
M. Wt: 428.6 g/mol
InChI Key: UPCXYALWBKCAOX-UHFFFAOYSA-N
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Description

N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a molecular formula of C24H32N2O3S This compound is known for its unique structural features, which include a cycloheptyl group, a dimethylphenyl group, and a sulfonyl group attached to a glycinamide backbone

Preparation Methods

The synthesis of N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone is prepared by reacting glycine with an appropriate amine under controlled conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction using a cycloheptyl halide.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

N-cycloheptyl-2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H32N2O3S/c1-18-10-13-22(14-11-18)30(28,29)26(23-15-12-19(2)16-20(23)3)17-24(27)25-21-8-6-4-5-7-9-21/h10-16,21H,4-9,17H2,1-3H3,(H,25,27)

InChI Key

UPCXYALWBKCAOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCCC2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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